![molecular formula C9H11NO3S B1447797 3-Benzyloxathiazolidine 2,2-dioxide CAS No. 957872-91-2](/img/structure/B1447797.png)
3-Benzyloxathiazolidine 2,2-dioxide
Overview
Description
“3-Benzyloxathiazolidine 2,2-dioxide” is a heterocyclic compound with the empirical formula C9H11NO3S . It has a molecular weight of 213.25 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of “3-Benzyloxathiazolidine 2,2-dioxide” is O=S1(=O)OCCN1Cc2ccccc2
. The InChI is 1S/C9H11NO3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5H,6-8H2
.
Physical And Chemical Properties Analysis
“3-Benzyloxathiazolidine 2,2-dioxide” is a solid . It has a predicted boiling point of 342.2±35.0 °C and a predicted density of 1.369±0.06 g/cm3 .
Scientific Research Applications
Organic Synthesis
3-Benzyloxathiazolidine 2,2-dioxide: is utilized as a heterocyclic building block in organic synthesis . Its unique structure allows for the creation of complex molecules through various reactions, including cycloadditions and nucleophilic substitutions . This compound is particularly valuable in synthesizing pharmaceuticals and agrochemicals due to its ability to introduce sulfur and nitrogen atoms into molecular frameworks.
Medicinal Chemistry
In medicinal chemistry, 3-Benzyloxathiazolidine 2,2-dioxide serves as a precursor for the development of novel therapeutic agents . Its incorporation into drug design can lead to compounds with potential anti-inflammatory and antihypertensive properties, as it is a derivative of benzoisothiazole dioxide, which is found in various medications .
Photocatalytic Applications
Recent studies have explored the use of 3-Benzyloxathiazolidine 2,2-dioxide in photocatalytic degradation of pollutants . This application is crucial in environmental cleanup efforts, where the compound could be used to degrade harmful substances in water and soil through light-activated processes.
Nanotechnology
In the realm of nanotechnology , 3-Benzyloxathiazolidine 2,2-dioxide can be employed to modify the surface properties of nanoparticles . This modification can enhance the reactivity and stability of nanoparticles, making them suitable for use in targeted drug delivery systems and diagnostic applications.
Biotechnology
Biotechnological applications of 3-Benzyloxathiazolidine 2,2-dioxide include its role as a chiral auxiliary in enzymatic reactions . It can influence the stereochemistry of biologically active molecules, which is vital in producing enantiomerically pure substances for pharmaceutical use.
Environmental Science
In environmental science, 3-Benzyloxathiazolidine 2,2-dioxide is investigated for its potential to act as a green solvent or a catalyst in sustainable chemical processes . Its use can reduce the reliance on hazardous solvents and promote eco-friendly manufacturing practices.
Safety and Hazards
properties
IUPAC Name |
3-benzyloxathiazolidine 2,2-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNUUWWYTMUXBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)N1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxathiazolidine 2,2-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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